molecular formula C21H17N5O B11977206 2-Anilino-3-(((3-pyridinylmethyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one

2-Anilino-3-(((3-pyridinylmethyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one

Cat. No.: B11977206
M. Wt: 355.4 g/mol
InChI Key: YDAAIMRPMHEFDN-UHFFFAOYSA-N
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Description

2-Anilino-3-(((3-pyridinylmethyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-3-(((3-pyridinylmethyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrido[1,2-a]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the anilino group: This step might involve the reaction of the core structure with aniline or its derivatives.

    Formation of the imino group: This can be done by reacting the intermediate with pyridinylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the anilino or pyridinylmethyl groups.

    Reduction: Reduction reactions might target the imino group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Anilino-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the imino and pyridinylmethyl groups.

    3-(((3-Pyridinylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the anilino group.

Uniqueness

The presence of both the anilino and imino groups, along with the pyridinylmethyl substituent, makes 2-Anilino-3-(((3-pyridinylmethyl)imino)methyl)-4H-pyrido(1,2-A)pyrimidin-4-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H17N5O

Molecular Weight

355.4 g/mol

IUPAC Name

2-anilino-3-(pyridin-3-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H17N5O/c27-21-18(15-23-14-16-7-6-11-22-13-16)20(24-17-8-2-1-3-9-17)25-19-10-4-5-12-26(19)21/h1-13,15,24H,14H2

InChI Key

YDAAIMRPMHEFDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NCC4=CN=CC=C4

Origin of Product

United States

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